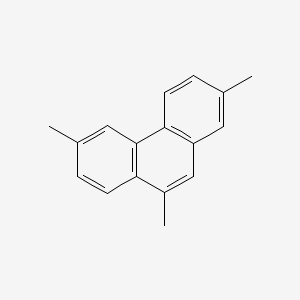

2,6,9-Trimethylphenanthrene

Description

Contextualization of Alkylated Phenanthrenes in Organic Geochemistry and Environmental Science

Alkylated phenanthrenes are ubiquitous components of crude oils, coal, and other fossil fuels, as well as products of incomplete combustion of organic materials. medwinpublishers.com In organic geochemistry, these compounds are utilized as biomarkers to trace the origins and thermal maturity of petroleum and source rocks. au.dkresearchgate.net The distribution patterns of different isomers of methyl-, dimethyl-, and trimethylphenanthrenes can act as molecular fossils, providing insights into the depositional environment and the types of organic matter that formed the petroleum. medwinpublishers.com

In environmental science, alkylated phenanthrenes are monitored as components of environmental contamination. Their presence in sediments, soils, and water bodies can indicate pollution from oil spills, industrial effluents, or combustion sources. The analysis of specific isomers is crucial for source apportionment and for understanding the fate and transport of these contaminants in the environment.

Structural Significance of Alkyl Substituents in Phenanthrene (B1679779) Isomers

The position of alkyl substituents on the phenanthrene nucleus has a profound impact on the physicochemical properties and geochemical behavior of the molecule. The addition of methyl groups, as in 2,6,9-trimethylphenanthrene, alters properties such as solubility, vapor pressure, and chromatographic retention time compared to the parent phenanthrene molecule.

From a geochemical perspective, the relative thermodynamic stability of different isomers is of paramount importance. During the thermal maturation of organic matter, less stable isomers can rearrange to more stable configurations. Therefore, ratios of specific alkylphenanthrene isomers can be used to assess the thermal maturity of source rocks and crude oils. For instance, parameters based on the relative abundance of different methylphenanthrene isomers are well-established maturity indicators. researchgate.net While less commonly used, the distribution of trimethylphenanthrene isomers is also influenced by thermal stress, with certain isomers being more stable at higher temperatures.

The specific substitution pattern of this compound influences its molecular shape and size, which in turn affects its interaction with geological matrices and its chromatographic separation during analysis. The identification and quantification of this specific isomer among a complex mixture of other trimethylphenanthrenes require high-resolution analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Research Trajectories and Academic Relevance of this compound

Research on this compound is often embedded within broader studies of alkylated PAHs in geological and environmental contexts. Its academic relevance stems from its utility as a biomarker. For example, this compound has been identified as a biomarker in Precambrian and Phanerozoic deposits and oils from the Siberian Platform, highlighting its long-term preservation in the geological record. rsc.org

The primary research trajectory for this compound involves its identification and quantification in complex hydrocarbon mixtures to understand geological processes. This includes:

Petroleum Geochemistry: Using the presence and relative abundance of this compound, alongside other biomarkers, to correlate oils with their source rocks and to assess the thermal maturity of petroleum systems. au.dkresearchgate.net

Environmental Forensics: Identifying this compound in environmental samples to help pinpoint the source of PAH contamination.

Analytical Chemistry: Developing and refining analytical methods for the separation and identification of individual trimethylphenanthrene isomers from complex mixtures.

While not as extensively studied as some other alkylated PAHs, the presence of this compound in geochemical and environmental analyses underscores its importance in providing detailed molecular-level information about the origin and history of organic matter.

Compound Properties

| Property | Value |

| Chemical Formula | C₁₇H₁₆ |

| Molecular Weight | 220.31 g/mol |

| CAS Number | 66271-32-7 |

Chromatographic Data

| Parameter | Value |

| Retention Time (min) | 46.9396 |

| Retention Index | 2139.1454 |

Data from a specific analytical method and may vary. researchgate.net

Properties

IUPAC Name |

2,6,9-trimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-11-5-7-16-14(8-11)10-13(3)15-6-4-12(2)9-17(15)16/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLHNWKDLXYPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C=CC(=C3)C)C(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698188 | |

| Record name | 2,6,9-Trimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66271-32-7 | |

| Record name | 2,6,9-Trimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Distribution of 2,6,9 Trimethylphenanthrene

Presence in Sedimentary Organic Matter

2,6,9-Trimethylphenanthrene is a naturally occurring compound found within the complex hydrocarbon mixtures of the Earth's crust. Its formation is linked to the diagenesis and catagenesis of organic matter buried in sedimentary basins over geological time.

Alkylated PAHs, including trimethylphenanthrenes, serve as important molecular fossils or "biomarkers" in the study of coal. The distribution of these compounds is used to assess the thermal maturity of the source rock—the degree to which it has been altered by heat and pressure. As coal matures, the composition and isomeric distribution of alkylated phenanthrenes change in predictable ways. au.dk Processes such as demethylation (the removal of methyl groups) become more prevalent at higher temperatures, altering the relative abundance of different isomers. au.dkresearchgate.net

The maturity of coal is conventionally measured by vitrinite reflectance (%Ro), an optical method assessing the light-reflecting properties of vitrinite, a maceral of coal. nih.gov Geochemists correlate the ratios of specific thermally stable versus less stable alkylphenanthrene isomers with vitrinite reflectance values to create molecular maturity indices. au.dk While phenanthrene (B1679779) and its simpler methylated versions are commonly used, trimethylphenanthrenes are part of the suite of compounds that provide detailed information on the thermal history of coal deposits. researchgate.net

Table 1: Key Concepts in Thermal Maturation of Coal

| Concept | Description | Relevance to this compound |

|---|---|---|

| Thermal Maturity | The extent of heat- and pressure-induced alteration of organic matter in sedimentary rock. mdpi.com | The presence and relative abundance of 2,6,9-TMP and other isomers are dependent on the maturity level. |

| Vitrinite Reflectance (%Ro) | A primary optical method for measuring the thermal maturity of coal and other source rocks. nih.govresearchgate.net | Molecular maturity indices based on alkylphenanthrenes are often calibrated against %Ro values. |

| Alkylated PAHs | PAHs with one or more alkyl groups (e.g., methyl, ethyl) attached to the aromatic rings. ccme.ca | This compound is a C3-alkylated PAH used as a geochemical marker. |

| Molecular Maturity Index | A ratio calculated from the concentrations of specific biomarker compounds that correlates with thermal maturity. au.dk | Ratios involving different trimethylphenanthrene isomers can serve as maturity indicators. |

This table provides a summary of concepts related to the use of this compound in assessing coal maturity.

In petroleum geochemistry, this compound is a significant biomarker for characterizing crude oils and correlating them to their source rocks. dntb.gov.uaresearchgate.netusgs.gov The assemblage of biomarkers in a crude oil acts as a fingerprint, revealing information about the original organic matter, the depositional environment, and the thermal history of the source rock. usgs.gov

A study of crude oil from the Tarakan Basin in North Kalimantan specifically identified a group of trimethylphenanthrene (TMP) biomarkers, including 1,3,7-TMP, 2,6,9-TMP, and 2,7,9-TMP, as indicators of mature oil samples. kemdikbud.go.id The presence of these and other phenanthrene-series biomarkers also helped to determine that the oil originated from a mix of terrestrial and marine organic matter. kemdikbud.go.id The relative concentrations of different alkylated phenanthrene isomers change systematically with increasing maturity, making them reliable indicators for assessing the thermal evolution of petroleum. researchgate.netresearchgate.net

Table 2: Biomarker Analysis of Tarakan Crude Oil

| Biomarker Group | Interpretation |

|---|---|

| Naphthalene (B1677914) Group | Indicates source input and maturity. |

| Phenanthrene Group (including 2,6,9-TMP) | Indicates mature oil samples and mixed terrestrial/marine depositional environments. kemdikbud.go.id |

| Pentacyclic Triterpenoids | Indicates input from Angiosperm (flowering plant) vegetation. |

This table is based on findings from the biomarker study of Tarakan crude oil, highlighting the role of the phenanthrene group. kemdikbud.go.id

This compound and other alkylated PAHs are commonly found in marine and aquatic sediments. ccme.ca Their presence is a result of both natural and anthropogenic inputs of organic material. Due to their low water solubility, PAHs tend to adsorb onto particulate matter and accumulate in the sediment bed. mdpi.com

Natural sources include the erosion of coal seams and oil-bearing rock formations, which release these compounds into river systems that transport them to lakes and oceans. tandfonline.com For instance, studies of river sediments in Alberta have identified various trimethyl- and tetramethylphenanthrene isomers, indicating a geological origin from local coal-bearing formations. tandfonline.com The analysis of PAHs in sediment cores can provide a historical record of environmental conditions and inputs.

Environmental Presence and Anthropogenic Influences

Beyond its natural geological occurrence, this compound is also introduced into the environment through human activities, where it can act as a contaminant.

Marine ecosystems can become contaminated with this compound through oil spills, industrial effluents, and urban runoff. gjournals.org Since this compound is a component of crude oil and many refined petroleum products, its detection in seawater, sediments, or marine organisms is an indicator of hydrocarbon pollution. mdpi.com

The persistence of PAHs in the marine environment is a significant concern. sccwrp.org Once introduced, they can accumulate in sediments, which act as a long-term reservoir. From the sediment, these compounds can be released back into the water column or taken up by benthic organisms, potentially entering the food web. mdpi.comnih.gov The toxicological effects of PAHs on aquatic life include developmental and reproductive issues, immunosuppression, and carcinogenic effects. gjournals.orgnih.gov Monitoring specific alkylated PAHs like this compound can help in fingerprinting the source of contamination and assessing the extent of environmental impact.

A significant modern source of this compound into the marine environment is the discharge water from exhaust gas cleaning systems, commonly known as "scrubbers," used on large ships. nih.gov Scrubbers are designed to remove sulfur oxides from engine exhaust to comply with air pollution regulations by spraying the exhaust with water. theicct.orgepa.gov However, this process also captures other contaminants from the exhaust, including PAHs, which are then discharged overboard with the washwater. theicct.org

Recent studies have confirmed the presence of this compound, along with other alkylated PAHs, in scrubber water samples. nih.gov Research indicates that alkylated PAHs can be present in higher concentrations than their parent compounds in these discharges. nih.gov The International Maritime Organization (IMO) regulates scrubber discharges, setting limits for parameters including pH, turbidity, and PAHs (measured as phenanthrene equivalents). dnv.comliscr.comresearchgate.net The discharge of these compounds is a growing environmental concern due to the increasing use of scrubbers in the global shipping fleet. theicct.orgpeelports.com

Table 3: Common Pollutants in Scrubber Discharge Water

| Pollutant Category | Examples | Environmental Concern |

|---|---|---|

| Polycyclic Aromatic Hydrocarbons (PAHs) | Phenanthrene, this compound, Naphthalene | Carcinogenic, persistent, and bioaccumulative. nih.govtheicct.orgegcsa.com |

| Heavy Metals | Vanadium, Nickel, Copper, Zinc | Toxic to marine life, can accumulate in sediments. |

| Acids | Sulfuric and Nitric Acids | Lowers the pH of the discharge water, potentially impacting local water chemistry. |

| Nitrates | - | Can contribute to eutrophication in certain marine environments. |

This table summarizes the main categories of pollutants found in the washwater from ship exhaust gas cleaning systems.

Geochemical and Paleontological Applications of 2,6,9 Trimethylphenanthrene As a Biomarker

Assessment of Thermal Maturity in Geochemistry

The thermal maturity of sedimentary organic matter is a critical parameter in petroleum exploration, indicating whether source rocks have generated hydrocarbons. Alkylated phenanthrenes, including trimethylphenanthrene isomers, are effective indicators of thermal maturity and can be applied across the entire oil generation window. researchgate.net As organic matter is subjected to increasing temperature and pressure with burial, the distribution of these isomers changes in a predictable manner, reflecting the progression towards thermodynamic equilibrium. researchgate.net

Trimethylphenanthrene Isomer Ratios as Maturity Indicators

The ratios of different trimethylphenanthrene isomers serve as reliable proxies for thermal maturity. With increasing maturation, there is a general trend towards the enrichment of the more thermodynamically stable β-isomers (e.g., 2- and 3-methylphenanthrene) relative to the less stable α-isomers (e.g., 1-, 4-, and 9-methylphenanthrene). researchgate.net This principle extends to trimethylphenanthrene isomers. For instance, the relative abundance of specific TMP isomers can discriminate between different levels of thermal maturity. researchgate.net One study highlighted the transition of 1,1,7,8-tetramethyl-1,2,3,4-tetrahydrophenanthrene (B14279253) (1,1,7,8-TMHP) to 1,2,8-trimethylphenanthrene (B48132) (1,2,8-TMP) with increasing thermal stress. In immature organic matter, 1,1,7,8-TMHP is dominant, while 1,2,8-TMP prevails as maturity increases, making their ratio a useful maturity indicator. researchgate.netgeoscienceworld.org

The following table summarizes key trimethylphenanthrene isomer ratios used as maturity indicators:

| Maturity Indicator | Ratio Description | Trend with Increasing Maturity |

| 1,2,8-TMP/1,1,7,8-TMHP | Ratio of 1,2,8-trimethylphenanthrene to 1,1,7,8-tetramethyl-1,2,3,4-tetrahydrophenanthrene | Increases researchgate.netgeoscienceworld.org |

| ∑TMP/∑DMP | Ratio of the sum of trimethylphenanthrenes to the sum of dimethylphenanthrenes | Can be used to reflect thermal maturity au.dk |

Correlation with Vitrinite Reflectance and Pyrolysis Data

The maturity assessments derived from trimethylphenanthrene isomer ratios show a strong correlation with other established maturity parameters, such as vitrinite reflectance (%Ro) and pyrolysis data (e.g., Tmax). scielo.org.co Vitrinite reflectance is a primary method for determining the thermal maturity of sedimentary rocks by measuring the percentage of light reflected from the vitrinite maceral, which is derived from woody plant material. usgs.gov Aromatic hydrocarbon maturity parameters, including those based on phenanthrenes, are generally in good agreement with measured vitrinite reflectance values. geologyscience.ruias.ac.in

Programmed pyrolysis provides data such as Tmax, the temperature at which the maximum generation of hydrocarbons from kerogen occurs, which is also a widely used maturity indicator. amazonaws.com Studies have shown that maturity parameters based on aromatic compounds, including trimethylphenanthrenes, correlate well with Rock-Eval Tmax data. scielo.org.co For example, experiments involving hydrous pyrolysis have demonstrated systematic changes in trimethylphenanthrene distributions with increasing temperature, mirroring the transformations observed in natural geological settings. researchgate.netgeoscienceworld.org

The table below illustrates the correlation between aromatic biomarker ratios and other maturity indicators:

| Aromatic Maturity Parameter | Correlating Parameter | Nature of Correlation |

| Methylphenanthrene Index (MPI-1) | Vitrinite Reflectance (%Ro) | Good correlation, particularly for Type III kerogen ias.ac.inresearchgate.net |

| Trimethylnaphthalene Ratio (TNR-1) | Vitrinite Reflectance (%Ro) | Generally increases with maturity scielo.org.co |

| Methyldibenzothiophene Ratio (MDR) | Vitrinite Reflectance (%Rm) & Tmax | Generally increases with increasing maturity scielo.org.co |

Elucidation of Depositional Environments

Beyond thermal maturity, the distribution of 2,6,9-trimethylphenanthrene and its isomers can provide crucial information about the depositional environment and the source of the organic matter.

Terrestrial vs. Marine Organic Matter Input Signatures

The relative abundance of certain alkylated phenanthrenes can help distinguish between organic matter derived from terrestrial and marine sources. nih.gov Aromatic hydrocarbons are particularly abundant in terrestrial organic matter, which is primarily derived from higher plants. geologyscience.ru For instance, the dominance of 1-methylphenanthrene (B47540) over 9-methylphenanthrene (B47486) has been suggested to indicate a terrestrial nature of the organic matter. ias.ac.in Conversely, specific dimethylphenanthrene isomers substituted at C9 and C10 positions are indicative of a marine environment. kemdikbud.go.id The presence of both types of markers can suggest a mixed input of organic material. nih.govkemdikbud.go.id

Relationship with Source Input from Angiosperms and Gymnosperms

Specific trimethylphenanthrene isomers can also be linked to particular types of terrestrial plant input, such as angiosperms (flowering plants) and gymnosperms (non-flowering seed plants). For example, certain aromatic compounds are considered potential indicators for organic material from angiosperms. kemdikbud.go.id The presence of 1,2,7-trimethylnaphthalene (B14753474) has been associated with diagenetic products of oleanane-type biomarkers, which were thought to be exclusive to angiosperms. However, its discovery in pre-angiosperm Paleozoic samples suggests that the precursor organisms may predate the evolution of flowering plants, or that the formation pathways are not fully understood. geologyscience.ruresearchgate.net

The significant enrichment of 1,2,8-trimethylphenanthrene in Permian and Devonian samples suggests that its biological precursors may have been produced by organisms that were less abundant during the Carboniferous period. geologyscience.ruresearchgate.net This highlights the potential of specific TMP isomers to act as age-related biomarkers, reflecting changes in flora over geological time.

Reconstruction of Paleoenvironments and Diagenetic Pathways

The analysis of this compound and its isomers, in conjunction with other biomarkers, contributes to a more comprehensive reconstruction of paleoenvironments. copernicus.orgresearchgate.net By integrating data on thermal maturity and source input, geochemists can build a detailed picture of past geological settings. For example, the presence of specific biomarkers can indicate anoxic depositional environments that are conducive to the preservation of organic matter. researchgate.net

The study of these compounds also sheds light on diagenetic pathways, which are the physical, chemical, and biological changes that affect sediment after its initial deposition. usgs.gov The transformation of precursor molecules into the stable aromatic hydrocarbons found in ancient sediments is a key part of diagenesis. For instance, the conversion of 1,1,7,8-TMHP to 1,2,8-TMP during catagenesis (the thermal alteration of kerogen into hydrocarbons) is a specific diagenetic pathway that can be traced using these biomarkers. researchgate.netgeoscienceworld.org Understanding these pathways is crucial for accurately interpreting the geochemical record and reconstructing past environmental conditions.

Advanced Analytical Characterization Techniques for 2,6,9 Trimethylphenanthrene

Mass Spectrometric Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) for Suspect Screening

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for the suspect and non-targeted screening of organic compounds in complex matrices. jhu.edu Unlike target analysis, which searches for a predefined list of compounds, suspect screening involves searching for a broader range of suspected chemicals based on a list of their exact masses. nih.govresearchgate.net This approach is particularly valuable for identifying compounds like 2,6,9-Trimethylphenanthrene in environmental or biological samples where its presence may be suspected but not confirmed.

The core principle of HRMS in suspect screening lies in its ability to provide highly accurate mass measurements, typically with a mass resolution greater than 10,000. nih.gov This high resolution allows for the determination of the unique elemental composition of a detected ion, significantly narrowing down the potential candidates for identification. jhu.edu Instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) for these analyses. jhu.edunih.gov

The workflow for suspect screening of this compound using HRMS typically involves the following steps:

Sample Preparation: Extraction of analytes from the sample matrix, such as soil, water, or food products. thermofisher.com

Data Acquisition: The sample extract is analyzed using an LC-HRMS or GC-HRMS system. The instrument acquires full-scan mass spectra, recording all ions within a specified mass range at high resolution. jhu.edu

Data Processing: The acquired data is mined for the exact mass of the protonated or molecular ion of this compound ([C₁₇H₁₆]H⁺ or C₁₇H₁₆⁺). The theoretical exact mass of C₁₇H₁₆ is 220.1252 Da. nih.gov

Candidate Confirmation: The presence of a peak matching this exact mass within a narrow mass tolerance window (e.g., ±5 ppm) suggests the potential presence of the compound. Further confirmation is achieved by examining the isotopic pattern of the detected ion and, if available, by comparing its fragmentation pattern (MS/MS spectrum) with reference spectra or in-silico predictions. nih.govnih.gov

This methodology allows for the tentative identification of this compound and other PAHs without the need for pure analytical standards for every single compound of interest at the initial screening stage. researchgate.net

Table 1: HRMS Parameters for Suspect Screening of this compound

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Compound | This compound | - |

| Molecular Formula | C₁₇H₁₆ | - |

| Theoretical Exact Mass | 220.1252 Da | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Electron Ionization (EI) | Positive or Negative |

| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, Fourier-Transform Ion Cyclotron Resonance (FT-ICR) | jhu.edu |

| Mass Resolution | > 10,000 | nih.gov |

| Mass Accuracy | < 5 ppm |

| Acquisition Mode | Full Scan, Data-Dependent Acquisition (DDA) for MS/MS | nih.gov |

Spectroscopic Analysis for Structural Elucidation (Focus on Methodology, not basic data)

Following tentative identification by techniques like HRMS, spectroscopic methods are indispensable for the unambiguous structural elucidation of a molecule. These methods provide detailed information about the connectivity and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic compounds in solution. msu.edu It is based on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C. msu.edupressbooks.pub When placed in a strong external magnetic field, these nuclei can exist in different spin states with small energy differences. msu.edu Irradiation with radiofrequency energy corresponding to this energy difference causes the nuclei to resonate, and the absorption of energy is detected. msu.edu

For a molecule like this compound, a suite of NMR experiments is employed to assemble the structure piece by piece:

¹H NMR: This experiment identifies the number of distinct proton environments and their relative numbers. The chemical shift (δ) of each proton signal provides information about its electronic environment. For this compound, distinct signals would be expected for the aromatic protons on the phenanthrene (B1679779) core and the protons of the three methyl groups.

¹³C NMR: This experiment determines the number of different carbon environments in the molecule. It distinguishes between the methyl carbons and the various aromatic carbons (quaternary and protonated).

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps to trace out the proton networks within the phenanthrene rings. slideshare.netwpmucdn.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. wpmucdn.com This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. wpmucdn.com This is particularly powerful for connecting different fragments of the molecule, for example, by showing the correlation between the methyl protons and the carbons of the aromatic ring, thus confirming the positions of the methyl substituents.

By systematically interpreting these spectra, the complete bonding framework and substitution pattern of this compound can be unequivocally determined. researchgate.net

Table 2: NMR Methodologies for Structural Elucidation

| NMR Experiment | Principle and Purpose | Information Gained for this compound |

|---|---|---|

| ¹H NMR | Identifies distinct proton environments and their integrations. | Differentiates aromatic protons from methyl protons; provides relative counts. |

| ¹³C NMR | Identifies distinct carbon environments. | Differentiates methyl carbons from aromatic carbons (both protonated and quaternary). |

| COSY | Correlates spin-coupled protons (typically ²J or ³J coupling). | Establishes connectivity between adjacent aromatic protons on the phenanthrene rings. |

| HSQC | Correlates protons with their directly attached carbons (¹J coupling). | Assigns specific ¹H signals to their corresponding ¹³C signals. |

| HMBC | Correlates protons and carbons over multiple bonds (²J, ³J coupling). | Confirms the attachment points of the three methyl groups to the phenanthrene core. |

X-Ray Crystallography for Strained Phenanthrene Structures

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govresearchgate.net The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. tulane.educaltech.edu By analyzing the pattern and intensity of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be constructed, from which atomic positions, bond lengths, and bond angles can be determined with high precision. researchgate.net

While phenanthrene itself is a relatively planar and unstrained molecule, studies on phenacenes (a class of PAHs including phenanthrene) under high pressure have utilized X-ray diffraction to investigate changes in the crystal lattice and molecular structure under induced strain. researchgate.net Applying high pressure can force changes in intermolecular distances and can lead to phase transitions, altering the packing of the molecules in the crystal. researchgate.net

The methodology for such an analysis involves:

Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of the compound suitable for X-ray diffraction. nih.gov

Data Collection: The crystal is mounted in a diffractometer and irradiated with a monochromatic X-ray beam. For studies involving strain, the crystal is placed within a high-pressure cell (e.g., a diamond anvil cell). The diffraction pattern is recorded as the crystal is rotated. researchgate.net

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure. Computational methods are used to determine the phase of the diffracted waves and generate an electron density map. An atomic model is then built into this map and refined to best fit the experimental data.

For a substituted and potentially strained phenanthrene derivative, X-ray crystallography would provide unambiguous proof of its structure, including the precise conformation of the molecule and how it packs in the solid state. This data is invaluable for understanding structure-property relationships. researchgate.net

Theoretical and Computational Investigations of 2,6,9 Trimethylphenanthrene

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical studies are fundamental in exploring the molecular structure and conformation of 2,6,9-trimethylphenanthrene. These methods offer insights into the electronic structure and geometry of phenanthrene (B1679779) isomers.

Ab Initio and Semi-Empirical Methods for Phenanthrene Isomers

Ab initio and semi-empirical methods are powerful tools in computational chemistry for studying phenanthrene and its derivatives. Ab initio methods, such as Hartree-Fock, are derived directly from theoretical principles without the inclusion of experimental data. rsc.org In contrast, semi-empirical methods, like AM1, incorporate some experimental parameters to simplify calculations, making them computationally less expensive for larger molecules. rsc.org

A systematic quantum chemical investigation of strained 4,5-substituted phenanthrene derivatives has been successfully carried out using both ab initio Hartree-Fock and semi-empirical AM1 theoretical levels. rsc.org These studies have shown that the geometrical parameters describing the strain in these helical molecules are generally in good agreement with experimental X-ray data. rsc.org

For phenanthrene isomers, these computational techniques can be used to determine various properties, including:

Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic properties: Calculating orbital energies, electron density distribution, and dipole moments.

Thermodynamic properties: Estimating heats of formation, Gibbs free energies, and entropies.

The accuracy of these methods varies, with ab initio methods generally providing more precise results at a higher computational cost. The choice of method often depends on the specific property being investigated and the size of the molecule.

Analysis of Steric Strain and Helical Deformation

The substitution of hydrogen atoms with methyl groups in the phenanthrene core, as in this compound, can introduce steric strain, particularly when substituents are in close proximity. In phenanthrene, severe steric hindrance, especially between substituents at the 4 and 5 positions, can lead to a distortion of the planar aromatic system, resulting in a helical structure. rsc.org

For this compound, the methyl groups are relatively dispersed and not located at the sterically crowded 4 and 5 positions. Therefore, significant helical deformation of the entire phenanthrene backbone is not expected. However, localized steric interactions can still influence the molecule's conformation. These interactions can lead to:

Out-of-plane bending of C-H and C-C bonds: To relieve steric clash between the methyl groups and adjacent hydrogen atoms.

Slight twisting of the aromatic rings: A minor deviation from planarity to accommodate the spatial bulk of the methyl groups.

Changes in bond lengths and angles: Adjustments in the molecular geometry to minimize steric repulsion.

Computational studies on strained phenanthrenes have quantified the total strain energies, which can be partitioned into non-bonded and aromatic ring deformation contributions. rsc.org While this compound is not expected to be highly strained, computational analysis can precisely quantify the minor steric strains and their impact on the molecular geometry.

Computational Modeling of Reactivity and Stability

Computational modeling is instrumental in understanding the chemical reactivity and thermodynamic stability of this compound. Density Functional Theory (DFT) is a widely used method for these investigations in polycyclic aromatic hydrocarbons (PAHs). nih.gov

The reactivity of this compound is influenced by the electron-donating nature of the three methyl groups. These groups increase the electron density of the aromatic system, generally making it more susceptible to electrophilic substitution reactions compared to the unsubstituted phenanthrene.

Computational methods can predict the most probable sites for electrophilic attack by calculating reactivity indices. Some common approaches include:

Analysis of Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For an electrophilic attack, the reaction is more likely to occur at positions where the HOMO has the highest electron density.

Calculation of Atomic Charges: Methods like Mulliken population analysis can indicate the partial charges on each atom, with more negative carbons being more attractive to electrophiles.

Average Local Ionization Energy (ALIE): This method predicts reactive sites by identifying the regions from which an electron is most easily removed. nih.gov

The stability of this compound can be assessed by calculating its heat of formation and comparing it to other isomers. Generally, the substitution pattern in methylphenanthrenes influences their thermodynamic stability.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. usu.edunasa.gov

Spectroscopic Signatures:

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts. nih.govmdpi.comruc.dk The predicted spectra for this compound would show distinct signals for the methyl protons and carbons, as well as for the aromatic protons and carbons, influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies and intensities of a molecule. usu.edu The calculated IR spectrum of this compound would exhibit characteristic C-H stretching and bending vibrations for both the aromatic rings and the methyl groups, as well as C-C stretching vibrations within the aromatic framework. The substitution pattern would influence the precise positions and intensities of these bands. usu.edu

Intermolecular Interactions:

The methyl groups in this compound also affect its intermolecular interactions. Computational models can be used to study:

π-π stacking: The interaction between the aromatic rings of two molecules. The methyl groups can influence the geometry and strength of this stacking.

CH-π interactions: The interaction between the C-H bonds of the methyl groups of one molecule and the aromatic π-system of another.

Understanding these interactions is crucial for predicting the physical properties of this compound, such as its melting point, boiling point, and solubility.

Environmental Fate and Biotransformation of 2,6,9 Trimethylphenanthrene

Environmental Transport and Distribution Mechanisms

The movement and distribution of 2,6,9-Trimethylphenanthrene in the environment are primarily controlled by its physicochemical properties, particularly its low water solubility and high hydrophobicity. These characteristics lead to its strong association with particulate matter in both terrestrial and aquatic systems.

Adsorption to Soil and Sediment Particles

Once introduced into the environment, this compound is expected to readily adsorb to soil and sediment particles. This process is largely driven by the compound's high affinity for organic matter. The presence of three methyl groups on the phenanthrene (B1679779) structure increases its lipophilicity compared to the parent compound, leading to a stronger tendency to partition out of the water phase and onto organic carbon in soil and sediment.

Table 1: Factors Influencing the Adsorption of Alkylated Phenanthrenes to Soil and Sediment

| Factor | Influence on Adsorption | Rationale |

|---|---|---|

| Organic Carbon Content | Higher content leads to stronger adsorption. | Alkylated PAHs are hydrophobic and preferentially partition into organic matter. |

| Particle Size | Variable, but often higher concentrations in fractions with more organic matter. | The distribution is controlled by the location of the organic carbon rather than the mineral particle size itself nih.gov. |

| Presence of Black Carbon | Increases adsorption. | Soot and charcoal have a high affinity for PAHs. |

| Aging | Increased contact time can lead to stronger binding. | Over time, PAHs can become sequestered within the matrix of soil or sediment, reducing their availability. |

Partitioning in Aquatic Environments

In aquatic ecosystems, this compound will predominantly be found in the sediment and suspended particulate matter due to its hydrophobic nature. Its low water solubility limits its concentration in the dissolved phase. Research at contaminated sites has demonstrated that alkylated PAHs, including C3-phenanthrenes, can be more abundant than their parent compounds in both surface water and sediment porewater acs.org.

The partitioning behavior of this compound also dictates its potential for bioaccumulation in aquatic organisms. Chemicals with high octanol-water partition coefficients (Kow), like alkylated PAHs, tend to accumulate in the fatty tissues of organisms nih.govrivm.nl. While specific Bioaccumulation Factors (BAF) for this compound are not documented, the BAF for the parent compound, phenanthrene, has been reported to be in the range that classifies it as bioaccumulative, although not very bioaccumulative, in fish rivm.nl. It is expected that the addition of methyl groups would increase the lipophilicity and thus the bioaccumulation potential, although this can be offset by metabolic processes. The accumulation of PAHs from sediment by organisms like amphipods can be limited by the rate of desorption from sediment particles epa.gov.

Biotransformation Pathways in Aquatic Organisms

Aquatic organisms possess enzymatic systems capable of metabolizing PAHs like this compound. This biotransformation is a detoxification process that converts the lipophilic parent compound into more water-soluble metabolites that can be more easily excreted.

Enzymatic Hydroxylation of Alkylated Phenanthrenes

The initial and rate-limiting step in the biotransformation of PAHs is typically an oxidation reaction catalyzed by cytochrome P450 (CYP) monooxygenases nih.govrsc.orgnih.gov. These enzymes introduce a hydroxyl group onto the PAH molecule. For alkylated phenanthrenes, this hydroxylation can occur on either the aromatic ring or the alkyl side chain nih.govnih.gov.

Studies on various methyl- and ethyl-phenanthrenes have shown that alkyl substitution can shift the metabolic focus towards the alkyl group, resulting in the formation of hydroxymethyl or hydroxyethyl (B10761427) metabolites nih.govnih.gov. For instance, the primary metabolites of 3-methylphenanthrene (B47518) and 9-methylphenanthrene (B47486) have been identified as 3-hydroxymethyl-phenanthrene and 9-hydroxymethyl-phenanthrene, respectively nih.gov. It is therefore highly probable that the biotransformation of this compound in aquatic organisms involves the enzymatic hydroxylation of one or more of its methyl groups, in addition to potential ring hydroxylation. The location of the alkyl group can influence the metabolic pathway and the resulting toxicity of the metabolites rsc.orgnih.gov.

Table 2: Key Enzymes and Resulting Metabolites in the Phase I Biotransformation of Alkylated Phenanthrenes

| Enzyme Family | Action | Example Metabolites (from related compounds) |

|---|---|---|

| Cytochrome P450 (CYP) Monooxygenases | Catalyzes the addition of a hydroxyl group (-OH). | 1-hydroxymethyl-phenanthrene, 9-hydroxymethyl-phenanthrene, Ring-hydroxylated phenanthrenes nih.govcer-rec.gc.ca |

| Aldo-keto Reductases | Can be involved in the formation of ortho-quinones. | O-monosulfonated-retene-catechols (from retene) acs.org |

Formation of Conjugated Metabolites (e.g., Glucosides)

Following the initial hydroxylation (Phase I metabolism), the resulting metabolites can undergo further transformation in what is known as Phase II metabolism. This involves the conjugation of the hydroxylated metabolites with endogenous, water-soluble molecules such as glucuronic acid, glucose, or sulfate (B86663) nih.govresearchgate.netelsevierpure.com. This process is catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

The formation of these conjugated metabolites significantly increases the water solubility of the PAH metabolites, facilitating their excretion from the organism. For example, studies on the metabolism of phenanthrene by fungi have identified the formation of sulfate and glucose conjugates nih.gov. Similarly, research on the C4-alkylated phenanthrene, retene, in human cells has shown the formation of glucuronide and sulfate conjugates of its catechol metabolites acs.org. It is therefore expected that the hydroxylated metabolites of this compound are also subject to conjugation with sugars or sulfate in aquatic organisms as a key step in their detoxification and elimination.

Degradation Processes in Environmental Matrices (e.g., Photodegradation, Biodegradation)

In the broader environment, this compound is subject to degradation through both abiotic and biotic processes. The primary mechanisms are photodegradation, driven by sunlight, and biodegradation, mediated by microorganisms.

Photodegradation: PAHs are susceptible to degradation by ultraviolet (UV) light. The rate of photodegradation is dependent on factors such as light intensity and the presence of other substances in the environment. Studies on alkylated naphthalenes have shown that photodegradation follows pseudo-first-order kinetics and can lead to the formation of various oxygenated products such as alcohols, aldehydes, and ketones researchgate.net. The half-lives for the photodegradation of phenanthrene can be on the order of minutes to hours under laboratory conditions with UV light researchgate.net. While specific data for this compound is lacking, it is expected to undergo photodegradation in sunlit surface waters and on soil surfaces.

Biodegradation: Microorganisms, including bacteria and fungi, play a crucial role in the breakdown of PAHs in soil and sediment. These organisms possess the enzymatic machinery to degrade these compounds, often using them as a source of carbon and energy. The rate of biodegradation is influenced by environmental conditions and the properties of the soil or sediment. For instance, the half-life of phenanthrene in landscaping materials was found to be shorter in materials with low organic matter content nih.gov. The biodegradation half-lives for phenanthrene in soil can range from several weeks to over a year, depending on the specific conditions nih.govca.gov. The presence of alkyl groups on the phenanthrene ring can affect the rate of biodegradation, though the specific impact of the trimethyl substitution at the 2, 6, and 9 positions on the degradation rate of phenanthrene is not well-documented.

Table 3: Environmental Half-Lives of Phenanthrene (as a proxy)

| Environmental Matrix | Process | Reported Half-Life Range | Factors Influencing Rate |

|---|---|---|---|

| Soil | Biodegradation | 1.5 to 52 weeks nih.gov | Organic matter content, microbial community composition. |

| Water | Photodegradation | Minutes to hours (under simulated UV light) researchgate.net | Light intensity, water clarity, presence of sensitizers. |

| Sediment | Biodegradation | Can be on the order of years. | Oxygen availability, microbial activity, bioavailability. |

Future Research Directions and Emerging Areas for 2,6,9 Trimethylphenanthrene Studies

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

The targeted synthesis of specific polycyclic aromatic hydrocarbon (PAH) isomers like 2,6,9-trimethylphenanthrene presents a significant chemical challenge. Current synthetic methodologies for alkylated phenanthrenes often result in mixtures of isomers, requiring extensive purification. Future research should focus on the development of novel synthetic routes that offer high efficiency and regioselectivity.

One promising avenue is the advancement of palladium-catalyzed reactions, which have shown success in the one-pot synthesis of various phenanthrene (B1679779) derivatives. These methods can offer higher reactivity, shorter reaction times, and improved yields compared to traditional approaches. Another area for exploration is the refinement of the Haworth synthesis, a classical multi-step method for preparing phenanthrenes, to favor the formation of the 2,6,9-trimethyl isomer. Additionally, chromium-catalyzed annulation of 2-biaryl Grignard reagents with alkynes has been demonstrated as an effective method for phenanthrene synthesis and could be adapted for selective alkylation.

Future synthetic strategies could also explore light-assisted methodologies, which are emerging as energy-efficient and environmentally friendly alternatives for the synthesis of phenanthrols and their derivatives. The development of such selective synthetic routes is crucial for producing pure analytical standards of this compound, which are essential for toxicological studies and for accurately calibrating analytical instruments.

A historical perspective on the synthesis of alkylphenanthrenes reveals a progression towards more controlled and efficient methods. Early work focused on multi-step classical organic reactions, while modern approaches increasingly rely on transition-metal catalysis to achieve higher selectivity and yields.

Table 1: Comparison of Synthetic Approaches for Phenanthrene Derivatives

| Method | Catalyst/Reagents | Advantages | Challenges |

| Haworth Synthesis | Naphthalene (B1677914), Succinic anhydride (B1165640), AlCl₃ | Well-established, uses readily available starting materials | Multi-step, often low overall yield, can produce isomeric mixtures |

| Palladium-Catalyzed Domino Reaction | Aryl iodides, ortho-bromobenzoyl chlorides, norbornadiene, Pd catalyst | One-pot synthesis, high yields, shorter reaction times | Requires specific starting materials and catalyst |

| Chromium-Catalyzed Annulation | 2-Biaryl Grignard reagents, alkynes, CrCl₂ | High regioselectivity, mechanistically unique | Requires preparation of Grignard reagents |

| Mallory Photocyclization | Stilbene (B7821643) derivatives, light | Can be used for specific isomer synthesis | Yields can be variable, requires photochemical reactor |

Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

Detecting and quantifying this compound at trace levels in complex environmental and biological matrices requires sophisticated analytical techniques. Future research should focus on enhancing the sensitivity and selectivity of current methods and developing new approaches for comprehensive analysis.

Online solid-phase extraction coupled with liquid chromatography and tandem mass spectrometry (online SPE-LC-MS/MS) is a powerful, automated technique for the trace-level determination of parent and alkylated PAHs in water samples. Further optimization of this method for this compound could lower detection limits and improve throughput. Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone for PAH analysis, and the development of more selective stationary phases for GC columns could improve the separation of trimethylphenanthrene isomers.

A significant area for future research is the identification of metabolites of this compound. A study has successfully used atmospheric pressure chemical ionization (APCI)-LC/MS/MS to detect metabolites of this compound in crabs, identifying hydroxylated metabolites, epoxides, orthoquinones, and glucoside conjugates. Further research is needed to fully characterize the metabolic pathways in different organisms. This includes the use of high-resolution mass spectrometry to identify unknown metabolites and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. The quantification of specific metabolites, such as phenanthrene-2-carboxylic acid for 2-methylphenanthrene, has shown promise as a biomarker of exposure, a concept that could be extended to this compound.

Table 2: Advanced Analytical Techniques for this compound Analysis

| Technique | Application | Advantages | Future Research Directions |

| GC-MS/MS | Quantification in environmental samples | High sensitivity and selectivity, established libraries | Development of isomer-specific columns, improved detection limits |

| Online SPE-LC-MS/MS | Trace analysis in aqueous samples | Automated, high throughput, low solvent consumption | Method optimization for this compound, application to diverse water matrices |

| APCI-LC/MS/MS | Metabolite identification | High selectivity and sensitivity for polar metabolites | Full characterization of metabolic pathways, identification of novel metabolites |

| High-Resolution MS | Identification of unknown metabolites | Accurate mass determination for formula elucidation | Application in non-targeted screening for transformation products |

Refined Geochemical Models Incorporating this compound as a Biomarker

Alkylated phenanthrenes are important biomarkers in petroleum geochemistry, providing insights into the source, maturity, and depositional environment of crude oils. The distribution of trimethylphenanthrene isomers, including this compound, can be indicative of mature oil samples.

Future research should focus on refining geochemical models to more accurately interpret the distribution of this compound and other alkylated PAHs. This involves a better understanding of how different source materials and maturation processes influence the relative abundance of specific isomers. Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful tool for separating complex mixtures of petroleum biomarkers and can be further utilized to build more detailed databases of biomarker distributions in oils from various sources.

By correlating the abundance of this compound with other maturity parameters, such as the methylphenanthrene index (MPI), more robust models for assessing the thermal maturity of source rocks and crude oils can be developed. Furthermore, integrating data on the biodegradation susceptibility of different trimethylphenanthrene isomers will enhance the use of these compounds in assessing the extent of weathering in oil spills.

Deeper Understanding of Environmental Transformation Pathways and Products

The environmental fate of this compound is governed by a combination of physical, chemical, and biological processes. A deeper understanding of its transformation pathways and the products formed is crucial for assessing its environmental risk. Alkylated 3-ring PAHs have been noted to be more persistent and bioaccumulative than their parent compounds.

Biodegradation: Microbial degradation is a key process in the removal of PAHs from the environment. Studies on other alkylated phenanthrenes have shown that the position of the methyl group can influence the rate of biodegradation. Future research should investigate the specific microbial consortia capable of degrading this compound and elucidate the enzymatic pathways involved. It is known that monooxygenation of methyl groups is a primary metabolic pathway in the biodegradation of alkylated PAHs. Understanding these pathways is essential for developing effective bioremediation strategies for sites contaminated with alkylated PAHs.

Photodegradation: Photodegradation can also contribute to the transformation of PAHs in the environment, particularly in aquatic systems and on surfaces. The efficiency of photodegradation can be influenced by factors such as the presence of sensitizers and the medium in which the compound is present. Research is needed to determine the quantum yield of photodegradation for this compound and to identify its photoproducts. Heterogeneous ozonolysis on particle surfaces is another important atmospheric transformation pathway for alkylated PAHs, with reaction rates increasing with higher alkyl group substitutions.

Table 3: Environmental Transformation Pathways of Alkylated Phenanthrenes

| Pathway | Key Processes | Influencing Factors | Research Gaps for this compound |

| Biodegradation | Microbial metabolism (e.g., monooxygenation) | Microbial community composition, nutrient availability, oxygen levels | Identification of specific degrading microorganisms and enzymatic pathways |

| Photodegradation | Direct photolysis, photosensitized reactions | Light intensity, pH, presence of other compounds | Determination of photodegradation rates and identification of photoproducts |

| Atmospheric Oxidation | Heterogeneous ozonolysis | Particle surface composition, ozone concentration | Kinetics and product formation from the reaction of this compound with atmospheric oxidants |

Exploration of Novel Applications in Materials Science or Chemical Synthesis

Currently, there is a notable lack of research into the specific applications of this compound in materials science or as a building block for more complex chemical syntheses. This represents a significant opportunity for future investigation.

The phenanthrene core is a valuable scaffold in the development of organic electronic materials, including organic semiconductors for field-effect transistors and materials for organic light-emitting diodes (OLEDs). The introduction of methyl groups at specific positions, as in this compound, can influence the electronic properties, solubility, and solid-state packing of the resulting materials. Future research could explore the synthesis of derivatives of this compound for these applications. For instance, functionalization of the phenanthrene core could lead to new materials with tailored optoelectronic properties.

In the realm of chemical synthesis, this compound could serve as a unique starting material for the construction of larger, more complex polycyclic aromatic systems or novel ligands for catalysis. The specific substitution pattern of the methyl groups could be exploited to direct further chemical transformations and to create molecules with defined three-dimensional structures. The exploration of this compound as a chemical building block is an open field with the potential for the discovery of new functional molecules and materials. Phenanthrene derivatives have also been investigated for their potential in pharmaceutical applications, suggesting another possible avenue for future research on its derivatives.

Q & A

Basic: How can 2,6,9-Trimethylphenanthrene be analytically characterized in complex mixtures?

Methodological Answer:

Ultraviolet-Visible (UV-Vis) spectroscopy and mass spectrometry (MS) are critical for identification.

- UV-Vis: The compound exhibits characteristic absorption maxima at 258, 278, 288, 300, 335, and 351 nm (λmax), which distinguish it from structurally similar polyaromatic hydrocarbons (PAHs) like cyclopentenophenanthrenes .

- MS: Key mass-to-charge ratios (m/e) include 220 (molecular ion peak) and 205 (indicative of methyl group loss). Cross-referencing these with retention times in GC-MS enhances specificity in tobacco smoke or environmental PAH analyses .

Basic: What synthetic routes are available for 2,6,9-substituted aromatic systems?

Methodological Answer:

Solid-phase combinatorial synthesis enables efficient exploration of substituent diversity. For example:

- Solid-phase synthesis of 2,6,9-trisubstituted purines (analogous to phenanthrene derivatives) uses resin-bound intermediates, allowing sequential functionalization at all three positions via nucleophilic substitution or cross-coupling reactions .

- Liquid-phase methods involve aryne intermediates generated from ortho-silyl aryl triflates, which react with α,β-unsaturated carbonyls to form phenanthrene cores .

Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives for kinase inhibition?

Methodological Answer:

- Substituent Effects: In p38α kinase inhibitors, methyl groups at positions 2, 6, and 9 optimize steric complementarity with the ATP-binding pocket. Replacing methyl with methoxy (e.g., in triazolopyrimidine sulfonanilides) alters degradation rates and potency, as shown in herbicidal activity studies .

- Synthetic SAR Workflow: Parallel array synthesis with varying substituents (e.g., halogens, amines) at each position enables rapid screening. High-throughput crystallography or docking studies validate binding modes .

Advanced: How to resolve contradictions in reported spectral data for methylated phenanthrenes?

Methodological Answer:

Contradictions may arise from matrix effects (e.g., solvent polarity) or isomer co-elution. Strategies include:

- Multi-Technique Validation: Pair UV-Vis (λmax shifts in polar solvents) with high-resolution MS (HRMS) to confirm molecular formulas. For example, isomers like 2,7,9- vs. This compound may share m/e but differ in fragmentation patterns .

- Chromatographic Separation: Use reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) to resolve co-eluting isomers before spectral analysis .

Advanced: What mechanistic insights explain the formation of this compound in pyrolysis studies?

Methodological Answer:

- Pyrolytic Pathways: During tobacco combustion, lignin-derived precursors (e.g., coniferyl alcohol) undergo dehydrogenation and methyl migration. Isotopic labeling (e.g., ¹³C-methyl groups) tracks methyl transfer to the phenanthrene core .

- Aryne Intermediate Mechanism: Arynes generated from ortho-disilyl aryl triflates react with α,β-unsaturated ketones via [4+2] cycloaddition, forming the phenanthrene skeleton. Methyl groups are introduced via pre-functionalized intermediates .

Advanced: How can open-data principles be applied to reconcile discrepancies in PAH toxicity studies involving this compound?

Methodological Answer:

- Data Sharing Frameworks: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for spectral libraries and toxicity datasets. Platforms like the European Open Science Cloud (EOSC) enable cross-validation of environmental PAH profiles .

- Meta-Analysis: Use computational tools (e.g., QSAR models) to harmonize contradictory bioactivity data. For instance, adjust for variables like cell line heterogeneity or exposure duration in cytotoxicity assays .

Basic: What are the challenges in synthesizing bicyclic analogs of this compound?

Methodological Answer:

- Ring Strain Mitigation: Bicyclo[3.3.1]nonane systems require careful control of cyclization conditions. For example, keto-enol tautomerization in bicyclo[3.3.1]nonane-2,6,9-trione synthesis is managed using acidic catalysts (e.g., p-TsOH) at 80°C to avoid side reactions .

- Steric Hindrance: Methyl groups at positions 2, 6, and 9 impede nucleophilic attack; microwave-assisted synthesis reduces reaction times and improves yields .

Advanced: How to optimize regioselectivity in the functionalization of this compound?

Methodological Answer:

- Directing Groups: Introduce transient directing groups (e.g., boronic esters) at the 9-methyl position to steer electrophilic substitution to the 2- or 6-positions.

- Transition Metal Catalysis: Palladium-catalyzed C–H activation (e.g., using Pd(OAc)₂ and ligands like PCy₃) enables selective halogenation or arylation at sterically accessible sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.